N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXICKWNJCDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is constructed through [3+3] cyclocondensation of 5-amino-4-phenyl-1H-pyrazole derivatives with β-keto esters or nitriles. For N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, the synthesis begins with 5-methyl-4-phenyl-1H-pyrazol-3-amine (1) and ethyl 3-oxo-3-phenylpropanoate (2). Under reflux in ethanol with catalytic acetic acid, this yields 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (3) as a crystalline intermediate (mp 198–200°C).
Mechanistic Insight : The reaction proceeds via enolate formation at the β-keto ester’s carbonyl, followed by nucleophilic attack by the pyrazole’s amine group. Subsequent cyclodehydration forms the pyrimidine ring, with the 5-methyl group originating from the pyrazole’s C-5 position.
Halogenation at Position 7
Chlorination of the 7-keto intermediate (3) is achieved using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. Heating at 110°C for 6 hours converts 3 into 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (4) with 92% purity after silica gel chromatography (hexane:ethyl acetate, 4:1).
Critical Parameters :
Nucleophilic Amination for 7-Substitution
The final step involves reacting 7-chloro intermediate (4) with 4-bromoaniline (5) in dimethylformamide (DMF) at 120°C for 12 hours. Triethylamine (3 eq) neutralizes HCl byproducts, driving the reaction to 78% yield. Purification via recrystallization (ethanol/water) affords this compound (6) as off-white crystals.
Side Reactions :
- N-Alkylation : Competing alkylation at the aniline’s nitrogen is suppressed by using excess 4-bromoaniline (2.5 eq).
- Ring-Opening : Acidic conditions may hydrolyze the pyrimidine ring, necessitating strict pH control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation efficiency varies significantly with solvent polarity. Ethanol outperforms toluene (yield: 85% vs. 62%) due to improved solubility of ionic intermediates. Similarly, amination in DMF at 120°C achieves 78% yield versus 45% in tetrahydrofuran (THF), attributed to DMF’s high boiling point and ability to stabilize transition states.
Catalysts and Reagent Stoichiometry
The use of TMAC in chlorination reduces reaction time from 24 to 6 hours compared to POCl₃ alone. For amination, triethylamine (3 eq) proves superior to pyridine (2 eq), mitigating side reactions via efficient HCl scavenging.
Table 1: Comparative Yields Under Varied Conditions
| Step | Reagent Modifications | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 8h | 85 | 98 |
| Chlorination | POCl₃ (5 eq), TMAC (0.1 eq) | 92 | 95 |
| Amination | DMF, 120°C, 12h, Et₃N (3 eq) | 78 | 97 |
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 8.21 (d, J = 7.2 Hz, 2H, C₃-Ph)
- δ 7.89 (s, 1H, NH)
- δ 7.45–7.32 (m, 9H, Ar-H)
- δ 2.51 (s, 3H, C₅-CH₃).
HRMS (ESI+) : m/z calculated for C₂₀H₁₆BrN₄ [M+H]⁺: 415.0521; found: 415.0524.
Crystallographic Studies
Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core, with dihedral angles of 16.21° between the C₃-phenyl and pyrimidine planes. Intramolecular N–H⋯N hydrogen bonding (2.08 Å) stabilizes the aminophenyl substituent.
Comparative Analysis of Synthetic Methodologies
While cyclocondensation remains the most efficient route (overall yield: 58%), alternative approaches include:
- Ugi Multicomponent Reaction : Combines aldehydes, amines, and isocyanides but suffers from regioselectivity issues (<40% yield).
- C–H Functionalization : Direct arylation at C-3 using Pd catalysts, though limited by substrate scope.
Table 2: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 3 | 58 | High regiocontrol |
| Ugi Reaction | 1 | 38 | Rapid but low yield |
| C–H Functionalization | 2 | 45 | Atom-economical, limited scope |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one, while substitution with an amine could produce N-(4-aminophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Testing
A notable investigation assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that this compound could serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains. The antimicrobial properties of this compound may provide a foundation for developing new antibiotics or treatments for bacterial infections .
Inhibition of Mycobacterial ATP Synthase
Recent research highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase. This mechanism is particularly relevant in the context of tuberculosis treatment. The compounds bind to specific sites within the enzyme, demonstrating modest inhibition of ATP depletion and effectiveness against Mycobacterium tuberculosis in culture and in vivo models .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly enhance their efficacy as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Azolo[1,5-a]pyrimidin-7-amines
Uniqueness
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the phenyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
Biological Activity
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 364.24 g/mol. The compound features a bromophenyl group that enhances its lipophilicity and biological activity.
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various mechanisms of action:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, certain pyrazolo[1,5-a]pyrimidines have been shown to inhibit monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders .
- Anticancer Activity : Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of Aurora-A kinase, which plays a critical role in cell division .
Antimicrobial and Antiviral Activities
Several studies have evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:
- Antimicrobial Testing : A study assessed the antimicrobial efficacy against Escherichia coli, Staphylococcus aureus, and Candida albicans. Compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria and MRSA due to increased lipophilicity .
Case Studies
- Anti-inflammatory Effects : A derivative similar to this compound exhibited anti-inflammatory activity comparable to Indomethacin in vitro, indicating its potential use in treating inflammatory conditions .
- Neuroprotective Effects : Preliminary evaluations revealed that certain derivatives had micromolar IC50 values against MAO-B, suggesting their potential application in neuroprotection and treatment of neurodegenerative diseases .
Comparative Biological Activity Table
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., triclinic system, space group P-1 observed in analogous pyrazolo-pyrimidines) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; pyrimidine C7-NH at δ 10.1 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
How should researchers resolve discrepancies in NMR data for this compound?
Advanced
Contradictions may arise from tautomerism, impurities, or solvent effects. Solutions include:
- Variable-temperature NMR : Detects dynamic tautomerism (e.g., pyrazolo-pyrimidine ring proton exchange) .
- 2D experiments (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing phenyl vs. pyrimidine protons) .
- Spiking with authentic samples : Confirms identity if synthetic intermediates are available .
What computational methods predict the biological activity of this compound?
Q. Advanced
- Molecular docking : Screens against targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) using AutoDock Vina .
- QSAR modeling : Correlates substituent electronegativity (e.g., bromine’s hydrophobic contribution) with activity .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting logP (<5) and PSA (<90 Ų) as key parameters .
How is the anticancer activity of this compound evaluated in vitro?
Q. Basic
- Cell viability assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated .
- Enzyme inhibition : Tests against kinases (e.g., CDK2) or proteases using fluorogenic substrates .
- Controls : Include cisplatin (positive control) and solvent-only treatments (negative control) .
What structure-activity relationship (SAR) trends are observed for pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced
- 4-Bromophenyl group : Enhances lipophilicity and target binding (vs. chlorophenyl in antimalarial analogs) .
- Methyl at C5 : Improves metabolic stability by blocking oxidation .
- Amino group at C7 : Critical for hydrogen bonding with enzyme active sites (e.g., PfDHODH) .
How can crystallographic data be refined to resolve disorder in the pyrazolo-pyrimidine core?
Q. Advanced
- SHELX refinement : Apply restraints (e.g., SIMU/DELU) to manage thermal motion in the bromophenyl ring .
- Twinning analysis : Use PLATON to detect pseudosymmetry in triclinic systems .
- Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H⋯π contacts) influencing packing .
What strategies ensure compound stability during biological assays?
Q. Advanced
- Storage : Lyophilized solids at −20°C in argon; solutions in DMSO (≤1 mM) with desiccants .
- Stability testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 48h .
- Light protection : Amber vials prevent photodegradation of the bromophenyl group .
How can researchers address reproducibility challenges in multistep syntheses?
Q. Advanced
- Reaction monitoring : Use TLC or inline IR to track intermediate formation (e.g., pyrazolo-pyrimidine cyclization) .
- Batch consistency : Standardize reagent sources (e.g., 4-bromoaniline purity ≥98%) and solvent drying (molecular sieves) .
- Automation : Employ flow chemistry for precise control of Suzuki coupling parameters (temperature, residence time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
